Boc-N-Me-Leu-OH
Description
Significance of N-Methylation in Peptide Chemistry
The incorporation of N-methylated amino acids is a powerful tool in medicinal chemistry, offering a pathway to modulate a peptide's activity, selectivity, and bioavailability. wiley.com This strategic modification has been inspired by naturally occurring N-methylated peptides, such as the immunosuppressant cyclosporine A, which exhibits excellent pharmacokinetic properties. nih.govenamine.net The presence of N-methyl groups can lead to significant improvements in a peptide's drug-like characteristics, making it a focal point of research in the development of novel peptide-based therapeutics. nih.govnih.gov
Modulation of Peptide Properties
N-methylation provides a versatile approach to fine-tune the properties of peptides, addressing some of their inherent weaknesses as drug candidates. nih.govnih.gov This is achieved through a series of structural and functional alterations at the molecular level.
A primary advantage of N-methylation is the significant increase in a peptide's resistance to enzymatic degradation. merckmillipore.compeptide.com The methyl group on the amide nitrogen acts as a steric shield, hindering the approach of proteases that would otherwise cleave the peptide bonds. scielo.org.mx This enhanced stability increases the in vivo half-life of the peptide, a crucial factor for its therapeutic efficacy. peptide.compeptide.com
Detailed Research Findings: Studies have consistently demonstrated the ability of N-methylation to protect peptides from proteolytic enzymes. For instance, the introduction of N-methylated residues has been shown to dramatically increase the stability of peptides in the presence of enzymes like trypsin. researchgate.net This protective effect is not always localized to the modified bond and can extend to adjacent peptide linkages. researchgate.net Research on various peptide analogs has confirmed that N-methylation is a reliable strategy for improving metabolic stability. nih.govresearchgate.net
Detailed Research Findings: A notable example is the tri-N-methylated analog of the Veber-Hirschmann peptide, which exhibited a remarkable 10% oral bioavailability. nih.gov This demonstrates the profound impact that multiple N-methylations can have on a peptide's ability to be absorbed through the intestine. nih.gov Studies on cyclic peptides have further illustrated that strategic N-methylation can significantly improve passive membrane permeability. bohrium.com The removal of solvent-exposed amide protons through methylation has been identified as a key factor in this enhancement. bohrium.com
| Peptide | Modification | Permeability Outcome | Reference |
|---|---|---|---|
| Veber-Hirschmann peptide analog | Tri-N-methylation | 10% oral bioavailability | nih.gov |
| Sanguinamide A analogues | N-methylation at specific positions | Improved passive membrane permeability | bohrium.com |
| Cyclic hexapeptide | N-methylation | Maintained or improved cell permeability | acs.org |
The introduction of an N-methyl group imposes significant steric constraints on the peptide backbone, influencing its conformational flexibility. nih.govnih.govpeptide.com This can lead to a more rigid and defined three-dimensional structure. scielo.org.mx N-methylation also lowers the energy barrier for the cis-trans isomerization of the amide bond, making the cis conformation more accessible than in non-methylated peptides. acs.orgrsc.org This conformational control is crucial for designing peptides with specific receptor-binding properties. nih.gov
Detailed Research Findings: Systematic studies on cyclic pentaalanine peptides have revealed that the pattern of N-methylation dictates the resulting conformational classes. nih.gov These well-defined conformations can serve as templates for designing bioactive peptides. nih.gov Cryogenic "iodide-tagging" negative ion photoelectron spectroscopy has shown a counterintuitive spectroscopic simplification upon N-methylation of glycine-iodide clusters, indicating fewer contributing conformations. ustc.edu.cn This suggests that N-methylation can lead to a more conformationally homogeneous population of molecules. ustc.edu.cn
By replacing the amide proton, N-methylation eliminates a crucial hydrogen bond donor site within the peptide backbone. peptide.comnih.gov This disruption of hydrogen bonding networks can have significant consequences. It can prevent the formation of intermolecular hydrogen bonds that lead to aggregation, a common issue with hydrophobic peptides, thereby improving their solubility. peptide.comscielo.org.mx However, it can also disrupt intramolecular hydrogen bonds that are essential for maintaining a specific secondary structure, such as an alpha-helix. rsc.org
Detailed Research Findings: Research on Aβ peptides, which are prone to aggregation in Alzheimer's disease, has shown that N-methylation can inhibit this process by preventing the necessary hydrogen bond formation. researchgate.net In contrast, studies on helical cyclic peptides have demonstrated that N-methylation at positions not involved in helix-stabilizing hydrogen bonds can still disrupt the helical structure. rsc.org This highlights the context-dependent nature of N-methylation's impact on peptide conformation.
Altered Conformational Preferences and Rigidity
Role in Drug Development and Therapeutic Peptides
The collective effects of N-methylation—enhanced stability, increased permeability, and conformational control—make it a highly valuable strategy in the development of therapeutic peptides. wiley.comnih.govnih.gov This modification can transform a biologically active but pharmacokinetically poor peptide into a viable drug candidate. nih.govpeptide.com The ability to fine-tune the properties of peptides through N-methylation has expanded their potential applications in treating a wide range of diseases. nih.gov
Targeting Specific Receptors
The introduction of N-methylated amino acids into a peptide sequence can significantly influence its three-dimensional structure. chemicalbook.comalfachemch.com This conformational constraint can enhance the peptide's binding affinity and selectivity for its specific biological target, such as a cell-surface receptor. wiley.com By fine-tuning the peptide's shape, N-methylation can lead to the development of highly potent and selective receptor agonists or antagonists. researchgate.netwiley.com For example, multiple N-methylations of a cyclic hexapeptide integrin antagonist were shown to increase its selectivity toward different integrin subtypes, demonstrating the utility of this approach in elucidating the bioactive conformation of peptides. nih.gov
Enhancing Efficacy and Specificity
The improved receptor binding and selectivity resulting from N-methylation directly contribute to enhanced therapeutic efficacy and specificity. wiley.comchemimpex.com A more specific peptide is less likely to interact with off-target receptors, which can lead to fewer side effects. The unique structure of N-methylated amino acids allows for the creation of complex peptides with precisely tailored properties. chemimpex.com This modification is a powerful tool for modulating the pharmacodynamic profile of a peptide, ultimately leading to more effective therapeutic agents. wiley.com
Improved Bioavailability
A major hurdle for peptide-based drugs is their poor bioavailability, particularly via the oral route. wiley.com N-methylation addresses this challenge in several ways. Firstly, it increases the peptide's resistance to enzymatic degradation by proteases in the gastrointestinal tract and bloodstream. researchgate.netchemicalbook.comalfachemch.com The methyl group sterically hinders the approach of proteases that would otherwise cleave the peptide bonds. Secondly, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes. researchgate.netchemicalbook.comalfachemch.com This enhanced membrane permeability is crucial for absorption from the gut into the bloodstream. chemicalbook.comalfachemch.com Studies have shown that multiple N-methylations can drastically improve the metabolic stability and intestinal permeability of peptides, in one case resulting in 10% oral bioavailability for a tri-N-methylated analog. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53363-89-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc N Methyl L Leucine and Its Integration into Peptides
Precursor Synthesis and N-Methylation Strategies
The journey to Boc-N-methyl-L-leucine begins with the strategic protection of the amino and carboxyl groups of the parent amino acid, L-leucine. This is a crucial step to ensure that the subsequent N-methylation reaction occurs selectively at the nitrogen atom of the amino group.
Protection of L-Leucine Amino and Carboxyl Groups
To prevent unwanted side reactions during N-methylation, both the amino and carboxyl functionalities of L-leucine must be temporarily blocked.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function in peptide synthesis. chemimpex.com The protection of L-leucine's amino group is typically achieved by reacting it with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. evitachem.comnih.gov This reaction is generally conducted in a mixed solvent system, such as dioxane and water, in the presence of a base like triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521). evitachem.comnih.gov The base serves to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride (B1165640). Following the reaction, the pH is adjusted to the acidic range to precipitate the product, N-Boc-L-leucine. nih.gov
The carboxyl group of L-leucine is commonly protected as an ester, for instance, a methyl or butyl ester, to prevent its interference in subsequent reactions. nih.govscirp.org A common method for esterification is the Fischer-Speier esterification, which involves treating the amino acid with an alcohol (e.g., methanol (B129727) or n-butanol) in the presence of an acid catalyst like hydrogen chloride or sulfuric acid. scirp.org Alternatively, for N-protected amino acids such as Boc-L-leucine, esterification can be achieved using reagents like thionyl chloride in methanol. scirp.org Another approach involves the use of cesium carbonate and benzyl (B1604629) bromide to form a benzyl ester. researchgate.net Microwave-assisted esterification has also been explored as a more efficient method. scirp.org
Boc-Protection of Amino Groups
N-Methylation Procedures for Boc-Protected Leucine (B10760876) Derivatives
Once the carboxyl group is protected, the N-methylation of the Boc-protected leucine derivative can proceed.
A prevalent and effective method for the N-methylation of Boc-protected amino acids involves the use of methyl iodide (CH₃I) and a strong base, typically sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govwikidot.com In this procedure, the sodium hydride acts as a base to deprotonate the nitrogen atom of the Boc-protected amino group, creating a nucleophilic anion. wikidot.com This anion then reacts with methyl iodide in a nucleophilic substitution reaction, resulting in the attachment of a methyl group to the nitrogen. nih.govwikidot.com An excess of both sodium hydride and methyl iodide is often used to drive the reaction to completion. wikidot.com The reaction is typically initiated at a low temperature (e.g., on an ice bath) and then allowed to proceed at room temperature. wikidot.com Careful quenching of the excess sodium hydride with a proton source like isopropyl alcohol is a critical step in the workup procedure. wikidot.com This method is valued for its efficiency, although it requires anhydrous conditions and careful handling of the reactive reagents. wikidot.comchemicalforums.com
While the sodium hydride and methyl iodide method is common, other reagents and strategies have been developed for N-methylation, sometimes offering milder conditions or different selectivities. For instance, silver oxide in combination with methyl iodide in dimethylformamide (DMF) has been used for N-methylation. cdnsciencepub.com Another approach involves reductive amination. google.com More recent developments include the use of methyl trifluoroacetate (B77799) (MTFA) as a methylating agent under mild conditions. researchgate.net The choice of methylation reagent can be crucial, especially when dealing with amino acids that have sensitive side chains, to avoid unwanted side reactions. cdnsciencepub.com
Treatment with Methyl Iodide and Sodium Hydride
Formation of Boc-N-methyl-L-leucine
The synthesis of Boc-N-methyl-L-leucine is a critical preliminary step for its use as a building block in peptide synthesis. wiley.com A common approach involves the N-methylation of the parent amino acid, L-leucine. One method achieves this by treating Boc-protected leucine methyl ester with methyl iodide and sodium hydride. nih.gov The resulting Boc-L-N-(Me)Leu-OMe can then be hydrolyzed to yield the desired Boc-N-methyl-L-leucine. Another strategy for creating N-methylated amino acids is the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. researchgate.net This solid-phase approach allows for the alkylation of the amino group, followed by cleavage from the resin to yield the Fmoc-protected N-methylated amino acid. researchgate.net While this method has been demonstrated with Fmoc protection, the principle could be adapted for Boc-protected versions.
A different synthetic route involves the Arndt–Eistert synthesis, which converts a Boc-protected α-amino acid into its β-amino acid analogue while retaining its configuration. mtu.edunih.gov For instance, Boc-L-leucine can be converted to its diazoketone, which then undergoes Wolff rearrangement to form the β-methyl ester derivative. nih.gov While this method yields a β-amino acid, it highlights a synthetic strategy for modifying the amino acid structure.
The tert-butyloxycarbonyl (Boc) protecting group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org This protecting group is stable under various conditions but can be removed with a strong acid like trifluoroacetic acid (TFA). libretexts.orgmasterorganicchemistry.com
Peptide Synthesis Employing Boc-N-methyl-L-leucine
The integration of Boc-N-methyl-L-leucine into peptide chains can be accomplished through both solid-phase and solution-phase synthesis methods. chemimpex.combiosynth.com
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a widely adopted method for assembling peptide chains due to its efficiency and the ease of purification. iris-biotech.de The general cycle involves anchoring the C-terminal amino acid to a solid support, followed by iterative cycles of N-terminal deprotection and coupling of the next amino acid. masterorganicchemistry.comiris-biotech.de
In Boc-based SPPS, Boc-N-methyl-L-leucine is used as a building block in the same manner as other Boc-protected amino acids. masterorganicchemistry.comchemimpex.com The synthesis begins with the attachment of the first amino acid to a resin. iris-biotech.de Subsequent steps involve the removal of the Boc protecting group from the resin-bound amino acid, followed by the coupling of the next Boc-protected amino acid, in this case, Boc-N-methyl-L-leucine. masterorganicchemistry.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. iris-biotech.de
The efficiency of coupling reactions in SPPS is highly dependent on the activation of the carboxylic acid group of the incoming amino acid. In Boc chemistry, a significant advancement has been the development of in situ neutralization protocols. nih.govwiley.comnih.gov In traditional Boc-SPPS, the N-terminal Boc group is removed with an acid, such as 100% TFA, resulting in a protonated α-ammonium salt on the peptide-resin. wiley.com This salt must be neutralized with a base before the next coupling reaction can occur. wiley.com In situ neutralization protocols combine the neutralization and coupling steps by adding the activated Boc-amino acid and a base simultaneously. nih.govwiley.com This approach has been shown to significantly improve the efficiency of chain assembly, particularly for "difficult" sequences that are prone to aggregation. nih.govresearchgate.net
For sterically hindered amino acids like Boc-N-methyl-L-leucine, highly efficient coupling reagents are often required. wiley.comHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that has proven to be very effective, especially for coupling N-methylated amino acids. wiley.compeptide.compeptide.com Its use, often in conjunction with a base like diisopropylethylamine (DIEA), facilitates the formation of the amide bond even in challenging coupling situations. peptide.com The use of HATU is preferred over reagents like HBTU for its faster reaction times and reduced risk of racemization. peptide.com
Table 1: Comparison of SPPS Protocols
| Protocol Feature | Standard Boc-SPPS | In Situ Neutralization Boc-SPPS |
|---|---|---|
| Deprotection | 100% TFA | 100% TFA wiley.com |
| Neutralization | Separate step before coupling | Simultaneous with coupling nih.govwiley.com |
| Coupling Reagents | DCC, HOBt/DIC | HBTU/DIEA, HATU wiley.comresearchgate.net |
| Efficiency | Can be low for difficult sequences | Significantly increased for difficult sequences nih.govwiley.com |
| Cycle Time | Longer | Shorter (e.g., 15-19 minutes) wiley.com |
The presence of the N-methyl group in Boc-N-methyl-L-leucine introduces significant steric hindrance, which can impede the coupling reaction. chemimpex.comsci-hub.se This steric bulk can lead to incomplete couplings and lower yields. researchgate.net To overcome this, several strategies are employed:
Use of potent activating reagents: As mentioned, reagents like HATU, PyAOP, and PyBOP are often necessary to achieve high coupling yields with N-methylated amino acids. wiley.compeptide.com
Extended coupling times and double coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help to drive the reaction to completion. researchgate.net
Choice of solvent: Using solvents like dimethylformamide (DMF) that effectively swell the resin and solvate the peptide chain can help to minimize aggregation and improve coupling efficiency. jcu.edu.au
Activation Protocols in Boc Chemistry (e.g., in situ neutralization/HATU)
Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. sci-hub.se In this approach, the peptide is synthesized in solution, and intermediates are purified at each step. sci-hub.se
The synthesis of peptides containing Boc-N-methyl-L-leucine in solution-phase follows the general principles of peptide chemistry. nih.govmtu.edu Boc-N-methyl-L-leucine can be coupled to another amino acid ester using a suitable coupling agent. For example, the coupling of Boc-L-Pro-OH with L-N-(Me)Leu-OMe has been achieved using DCC/EDC·HCl as the coupling agent and triethylamine as the base. nih.gov The resulting dipeptide can then be deprotected at either the N- or C-terminus for further chain elongation. masterorganicchemistry.com The Boc group is removed with acid, and a C-terminal ester can be hydrolyzed. nih.govmasterorganicchemistry.com
A study on the synthesis of an N-methylated tetracyclopeptide utilized a solution-phase strategy where dipeptide fragments were synthesized and then coupled together. nih.gov For instance, Boc-L-Pro-L-N-(Me)Leu-OH was coupled with L-Pro-L-N-(Me)Phe-OMe using DCC and HOBt. nih.gov This fragment condensation approach can be an effective way to build up larger peptides in solution.
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Boc-N-methyl-L-leucine | Boc-N-Me-Leu-OH |
| L-leucine | Leu |
| Boc-protected leucine methyl ester | Boc-Leu-OMe |
| Methyl iodide | |
| Sodium hydride | |
| 2-chlorotrityl chloride resin | 2-CTC resin |
| Di-tert-butyl dicarbonate | Boc2O |
| Trifluoroacetic acid | TFA |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU |
| Diisopropylethylamine | DIEA |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| 1-Hydroxybenzotriazole (B26582) | HOBt |
| N,N'-Diisopropylcarbodiimide | DIC |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| Dimethylformamide | DMF |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC·HCl |
| Triethylamine | TEA |
| Boc-L-Proline | Boc-L-Pro-OH |
| L-N-methyl-leucine methyl ester | L-N-(Me)Leu-OMe |
Segment Condensation Strategies
Segment condensation is a powerful strategy in peptide synthesis where pre-synthesized peptide fragments are coupled together. This approach can be more efficient than stepwise solid-phase peptide synthesis (SPPS) for the creation of long peptides. researchgate.net In the context of incorporating Boc-N-methyl-L-leucine, segment condensation involves the coupling of a fragment containing this modified amino acid with another peptide segment.
For instance, a dipeptide fragment such as Boc-L-prolyl-L-N-methylleucine-OH can be coupled with another dipeptide fragment like L-prolyl-L-N-methylphenylalanine-OMe to synthesize a tetracyclopeptide. nih.gov Similarly, in the synthesis of lipovelutibols, a class of peptides with cytotoxic activity, fragment condensation is a key step. nih.gov A tripeptide fragment, Boc-Ala-Leu-Aib-OH, can be coupled with a deprotected hexapeptide methyl ester to form a longer peptide chain. acs.org This strategy allows for the efficient assembly of complex peptide structures containing N-methylated residues.
Coupling Agents (e.g., DCC, EDC·HCl, HOBt, HBTU)
The choice of coupling agent is critical for forming the amide bond between amino acids with minimal side reactions and racemization. peptide.com For sterically hindered amino acids like N-methylated residues, highly efficient coupling reagents are often required. mdpi.com
Commonly used coupling agents in the synthesis involving Boc-N-methyl-L-leucine and its analogs include:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are frequently used. nih.govpeptide.com EDC is particularly useful for solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct. peptide.combachem.com
Benzotriazole Derivatives: 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with carbodiimides to suppress racemization by forming less reactive OBt esters. nih.govpeptide.comacs.org O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another efficient coupling reagent that can complete reactions quickly with minimal racemization, especially when HOBt is added. nih.govpeptide.com
Phosphonium and Uronium Reagents: Reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are particularly effective for coupling N-methylated amino acids. peptide.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly reactive uronium-based coupling agent that is often used for difficult couplings, such as those involving N-methylleucine. mdpi.comacs.org
The following table summarizes some common coupling agents and their applications in peptide synthesis.
| Coupling Agent | Abbreviation | Typical Application |
| N,N'-Dicyclohexylcarbodiimide | DCC | Solution-phase peptide synthesis. nih.govpeptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC·HCl | Solution-phase and solid-phase peptide synthesis, especially in aqueous media. nih.govpeptide.com |
| 1-Hydroxybenzotriazole | HOBt | Additive used with carbodiimides to minimize racemization. nih.govpeptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient coupling of amino acids, including hindered ones. nih.govpeptide.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive agent for difficult couplings, including N-methylated amino acids. mdpi.comacs.org |
Minimization of Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid during peptide bond formation, is a significant concern in peptide synthesis. nih.gov The activation of the carboxylic acid group of a protected amino acid can lead to the formation of a racemizable intermediate. nih.gov The use of carbamate (B1207046) protecting groups like Boc helps to reduce this risk. researchgate.netnih.gov
Several strategies are employed to minimize racemization:
Use of Additives: The addition of reagents like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) to carbodiimide-mediated couplings is a standard practice. nih.govpeptide.comacs.org These additives form active esters that are less prone to racemization than the O-acylisourea intermediate. acs.org
Choice of Coupling Reagent: Uronium-based coupling agents like HATU and HBTU are known to be very efficient and result in low levels of racemization. mdpi.compeptide.com Phosphonium reagents like PyAOP are also effective in this regard. peptide.com
Reaction Conditions: The choice of solvent and base can significantly impact the extent of racemization. For example, using N-methylmorpholine (NMM) as a base in tetrahydrofuran (THF) can lead to less racemization than using triethylamine (TEA) in dichloromethane (B109758). researchgate.net
Deprotection Strategies for the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. researchgate.netmdpi.com
Acidic Treatment (e.g., Trifluoroacetic Acid)
The most common method for the deprotection of the Boc group is treatment with a strong acid, typically trifluoroacetic acid (TFA). researchgate.netnih.gov The reaction proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com
The deprotection is often carried out using a solution of TFA in a solvent like dichloromethane (DCM). acs.orgnih.gov For example, a 25% solution of TFA in DCM is effective for removing the Boc group from a dipeptide methyl ester. acs.org The rate of cleavage of the Boc group from an N-methylamino acid is generally faster than from its unmethylated counterpart. For instance, the Boc group is cleaved from Boc-MeLeu-OH about 2.1 times faster than from Boc-Leu-OH in a 2% TFA solution in dichloromethane. cdnsciencepub.com
Deep Eutectic Solvents (DES) as Deprotection Media
In recent years, deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents for various chemical transformations, including the deprotection of Boc groups. mdpi.comresearchgate.net DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that have a significantly lower melting point than the individual components.
A Brønsted acidic DES, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, can efficiently catalyze the deprotection of N-Boc amino acid derivatives. Studies have shown that the deprotection of N-Boc L-Leucine methyl ester using a DES can proceed, although it may require longer reaction times and result in lower yields (around 68%) compared to amino acids with less sterically hindered side chains, likely due to the steric hindrance of the leucine side chain. mdpi.comresearchgate.net
Synthesis of Derivatives and Analogs of Boc-N-methyl-L-leucine
The synthesis of derivatives and analogs of Boc-N-methyl-L-leucine is crucial for exploring structure-activity relationships and developing peptides with tailored properties. One common modification is the preparation of the corresponding N-hydroxymethyl derivative. For example, N-Boc-N-hydroxymethyl α-amino aldehydes can be prepared from the parent α-amino acid and serve as versatile chiral synthons for creating β-amino-α-hydroxy acids. orgsyn.org
Another important synthetic transformation is the conversion of Boc-N-methyl-L-leucine into its corresponding methyl ester, Boc-L-N-(Me)Leu-OMe. This can be achieved through N-methylation of the Boc-protected leucine methyl ester using reagents like methyl iodide and sodium hydride. nih.gov These derivatives are valuable intermediates for further peptide synthesis.
N-Methylated Dipeptide and Tetrapeptide Units
The synthesis of di- and tetrapeptides containing N-methylated amino acids is often accomplished through solution-phase chemistry, allowing for careful control of coupling conditions to overcome the steric hindrance posed by the N-methyl group.
A common strategy involves the coupling of a Boc-protected amino acid, such as Boc-L-proline, with an N-methylated amino acid methyl ester, like L-N-(Me)Leu-OMe. This reaction typically employs carbodiimide (B86325) coupling agents. For instance, the synthesis of the dipeptide unit Boc-L-Pro-L-N-(Me)Leu-OMe can be achieved using N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as the coupling agent in the presence of a base like Triethylamine (TEA) or N-methylmorpholine (NMM). cem.comnih.govnih.gov
To construct a linear tetrapeptide, a convergent strategy is often employed. This involves the synthesis of two separate dipeptide fragments. For example, following the synthesis of Boc-L-Pro-L-N-(Me)Leu-OMe, the methyl ester can be hydrolyzed using a mild base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid, Boc-L-Pro-L-N-(Me)Leu-OH. cem.comnih.gov A second dipeptide is prepared and its N-terminal Boc group is removed. The two dipeptide fragments are then coupled together. A detailed procedure for the synthesis of a linear tetrapeptide, Boc-L-Pro-L-N-(Me)Leu-L-Pro-L-N-(Me)Phe-OMe, involves coupling Boc-L-Pro-L-N-(Me)Leu-OH with L-Pro-L-N-(Me)Phe-OMe using DCC and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization. nih.gov
More recent advancements in coupling reagents have introduced alternatives like 1-Propanephosphonic anhydride (T3P®), which facilitates efficient peptide bond formation in solution-phase synthesis with minimal epimerization, offering a sustainable process with water-soluble byproducts. researchgate.netmdpi.com
Table 1: Reagents for Solution-Phase Synthesis of N-Methylated Di- and Tetrapeptides
| Reagent Type | Specific Reagent | Function | Reference |
|---|---|---|---|
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Promotes amide bond formation | cem.comnih.govnih.gov |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | Water-soluble carbodiimide for amide bond formation | nih.gov |
| Coupling Agent | 1-Propanephosphonic anhydride (T3P®) | Efficient coupling with minimal racemization | researchgate.netmdpi.com |
| Additive | 1-Hydroxybenzotriazole (HOBt) | Suppresses racemization during coupling | nih.gov |
| Base | Triethylamine (TEA) | Organic base for neutralization | nih.gov |
| Base | N-Methylmorpholine (NMM) | Organic base for neutralization | nih.govnih.gov |
| Hydrolysis Reagent | Lithium Hydroxide (LiOH) | Saponification of methyl esters | cem.comnih.gov |
Incorporation into Complex Peptide Sequences
The incorporation of Boc-N-methyl-L-leucine into more complex and longer peptide sequences, particularly through Solid-Phase Peptide Synthesis (SPPS), presents significant challenges due to the steric hindrance of the N-methylated amine. This reduced nucleophilicity of the secondary amine makes the coupling step less efficient than with primary amines.
Overcoming this hurdle requires the use of highly efficient coupling reagents. Standard reagents like DCC may prove insufficient. Phosphonium and aminium/uronium salt-based reagents have shown greater efficacy in coupling sterically hindered amino acids. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) and PyBOP in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are particularly effective for coupling N-protected N-methyl amino acids. peptide.com Other potent coupling reagents include HATU and the novel COMU, which offers a safer alternative to HOBt- and HOAt-based reagents. bachem.com Microwave-assisted SPPS can also enhance the efficiency of coupling sterically hindered amino acids like N-methyl alanine (B10760859) by driving the reaction to completion more rapidly. cem.com
The choice of strategy for building the peptide chain can also be crucial. A "3 + 2" fragment condensation strategy has been utilized in the synthesis of complex cyclic peptides like Galaxamide, which contains N-methylated amino acids. google.com
Another critical aspect is the final cleavage of the N-methylated peptide from the resin. The use of strong acids like trifluoroacetic acid (TFA) in cleavage cocktails can lead to undesirable side reactions. For instance, peptides with an acetylated N-terminal N-methylamino acid can experience the loss of this residue during TFA cleavage. nih.gov The composition of the cleavage cocktail is therefore vital. "Reagent K," a cocktail containing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol, is commonly used for peptides with sensitive residues. peptide.com For peptides containing trityl-based protecting groups, "Reagent B" (TFA, phenol, water, and triisopropylsilane) is a suitable option that avoids the use of odorous thiols. peptide.com
Table 2: Reagents and Strategies for Incorporating Boc-N-methyl-L-leucine in SPPS
| Category | Reagent/Strategy | Purpose/Advantage | Reference |
|---|---|---|---|
| Coupling Reagent | PyAOP | Highly effective for coupling N-methyl amino acids | peptide.com |
| Coupling Reagent | PyBOP/HOAt | Effective for sterically hindered couplings | bachem.com |
| Coupling Reagent | HATU | Fast-acting with less epimerization | peptide.combachem.com |
| Coupling Reagent | COMU | Efficient and safer alternative to HOBt/HOAt-based reagents | bachem.com |
| Synthesis Technology | Microwave-assisted SPPS | Enhances coupling efficiency for hindered amino acids | cem.com |
| Cleavage Cocktail | Reagent K | For peptides with sensitive residues | peptide.com |
| Cleavage Cocktail | Reagent B | "Odorless" cleavage for peptides with trityl groups | peptide.com |
Conformational Analysis and Structural Studies of Boc N Methyl L Leucine Containing Peptides
Experimental Methods for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy.mdpi.comresearchgate.netrsc.orgbenchchem.comacs.orgresearchgate.netresearchgate.net
NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. researchgate.netnih.gov It provides detailed information on individual atoms and their connectivity, allowing for the precise characterization of peptide conformations. researchgate.netnih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the successful synthesis and primary structure of peptides containing Boc-N-methyl-L-leucine. acs.orgrsc.orgmdpi.com The chemical shifts, coupling constants, and integration of signals in ¹H NMR spectra provide a detailed fingerprint of the molecule. mdpi.com For instance, the presence of the Boc protecting group is typically confirmed by a characteristic singlet signal in the ¹H NMR spectrum. rsc.orgmdpi.com The disappearance of this signal, along with the signals corresponding to the ester group in the ¹³C NMR spectrum, can confirm the formation of a cyclic peptide after a cyclization reaction. mdpi.com
Similarly, ¹³C NMR provides information about the carbon framework of the peptide. rsc.orgmdpi.com The chemical shifts of the carbonyl carbons and alpha-carbons are particularly sensitive to the local secondary structure. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, NOESY, HSQC, and HMBC, are often employed to assign all proton and carbon signals unambiguously and to identify through-bond and through-space correlations between nuclei, which are crucial for defining the peptide's conformation. researchgate.netnih.gov
Table 1: Representative ¹H NMR Data for a Boc-Leu-Aib-OH dipeptide in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aib(2) NH | 6.60 | s | 1H |
| Leu(1) NH | 4.78 | b | 1H |
| Leu(1) CαH | 3.98 | b | 1H |
| OMe | 3.66 | s | 3H |
| Leu(1) CβH | 1.62–1.55 | m | 2H |
| Aib(2) CβH | 1.46 | s | 6H |
| Boc | 1.41 | s | 9H |
| Leu(1) CδH + CγH | 0.88–0.85 | m | 7H |
Data sourced from a study on a tripeptide containing leucine (B10760876) and Aib. rsc.org Abbreviations: s = singlet, b = broad, m = multiplet.
Table 2: Representative ¹³C NMR Data for a Boc-Leu-Aib-OH dipeptide in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C=O (Amide/Carbamate) | 174.74, 171.73, 155.83 |
| Boc C(CH₃)₃ | 80.07 |
| Cα | 56.37, 52.95 |
| OMe | 52.53 |
| Leu Cβ | 40.82 |
| Boc CH₃ | 28.26 |
| Leu Cγ/Cδ, Aib Cβ | 24.74, 24.70, 24.67, 22.86, 22.06 |
Data sourced from a study on a tripeptide containing leucine and Aib. rsc.org
Variable-temperature (VT) NMR experiments are a key tool for identifying intramolecular hydrogen bonds, which are critical in stabilizing folded structures like β-turns and helices. escholarship.orgwalisongo.ac.id In these experiments, the temperature dependence of the amide proton (NH) chemical shifts is monitored. nih.gov
Amide protons that are shielded from the solvent, for instance, by participating in an intramolecular hydrogen bond, exhibit a smaller change in chemical shift with temperature (a low-temperature coefficient, Δδ/ΔT). acs.org Conversely, solvent-exposed amide protons show a larger temperature dependence. acs.org A low-temperature coefficient value is generally indicative of a stable intramolecular hydrogen bond. researchgate.net This technique has been instrumental in confirming the presence of β-turn conformations in peptides where the Boc carbonyl group acts as a hydrogen bond acceptor. acs.orgnih.gov For example, studies have shown that the Phe NH proton in a Boc-protected peptide is solvent-shielded, suggesting its involvement in a 4→1 intramolecular hydrogen bond characteristic of a β-turn. nih.gov
1H NMR and 13C NMR for Structural Confirmation
Circular Dichroism (CD) Spectrophotometry.rsc.orgbenchchem.com
Different secondary structures, such as α-helices, β-sheets, and 3₁₀-helices, have characteristic CD spectra. explorationpub.com The 3₁₀-helix, a common motif in peptides containing sterically hindered residues like Aib, is characterized by two negative bands around 208 nm and 222 nm and a positive maximum near 195 nm. explorationpub.com The ratio of the ellipticities at 222 nm and 208 nm can help distinguish between α-helical and 3₁₀-helical conformations. researchgate.net The incorporation of N-methylated amino acids can influence the helical preference of a peptide. explorationpub.com For instance, the incorporation of α-trifluoromethylalanine into L-leucine-based pentapeptides has been shown to induce right-handed 3₁₀-helical structures. nii.ac.jp
Fourier-Transform Infrared (FTIR) Spectroscopy.researchgate.netacs.orgnih.govacs.org
FTIR spectroscopy provides valuable information about the secondary structure of peptides by analyzing their vibrational modes. mdpi.com The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the peptide's conformation and hydrogen-bonding pattern. explorationpub.com
The frequency of the amide I band can distinguish between different secondary structures. For example, 3₁₀-helices in organic solvents typically show an amide I band at a higher frequency (around 1662 cm⁻¹) compared to α-helices (around 1654 cm⁻¹). explorationpub.com The presence of intramolecular hydrogen bonds, such as those in β-turns, also influences the position of the amide I and N-H stretching bands. acs.org For instance, IR bands between 1613–1673 cm⁻¹ for the C=O of the carbamate (B1207046) and 1365–1380 cm⁻¹ for the tertiary butyl group can indicate a Boc-protected peptide. mdpi.com
Mass Spectrometry (MS) (e.g., Electrospray Mass Spectrometry, MALDI-TOF MS)
Influence of N-Methylation on Peptide Conformation
The substitution of the amide proton with a methyl group at the nitrogen atom of L-leucine introduces significant changes to the peptide's conformational possibilities. This modification eliminates a hydrogen bond donor, introduces steric bulk, and alters the energetic balance between cis and trans amide bond isomers.
The primary consequence of N-methylation is the introduction of steric hindrance, which restricts the rotational freedom of the peptide backbone. researchgate.netmdpi.com The N-methyl group can engage in steric clashes with adjacent atoms, particularly the α-carbon substituents of both its own residue and the preceding residue.
This added steric bulk has several effects:
Restricted Rotational Freedom : The N-methyl group limits the allowable values of the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). This conformational restriction can guide the peptide into a more defined and predictable three-dimensional structure.
Pseudoallylic Strain : N-methylation induces conformational constraints due to steric repulsion, sometimes referred to as pseudoallylic strain. rsc.org This strain occurs between the N-methyl group and substituents on the α-carbons of the N-methylated residue (i) and the preceding residue (i-1). This effect can destabilize certain conformations while favoring others. rsc.org
These steric effects are critical in pre-organizing a peptide into a specific conformation that may be required for enhanced receptor binding or improved metabolic stability. researchgate.net
A standard secondary peptide bond (Xaa-Yaa) strongly favors the trans conformation (ω ≈ 180°) over the cis conformation (ω ≈ 0°) by approximately 2-3 kcal/mol. However, when the nitrogen of the Yaa residue is methylated (Xaa-NMe-Yaa), the energy difference between the trans and cis isomers is significantly reduced. mdpi.com
The N-methyl group introduces a steric clash with the preceding residue's α-carbon substituent in the trans conformation. This destabilizes the trans state, making the cis conformation energetically more accessible. nih.gov Consequently, peptides containing Boc-N-methyl-L-leucine are expected to exist as a mixture of cis and trans isomers around the peptide bond preceding the N-methylated residue. The cis population can be substantial, often ranging from 10% to 50% or even higher, depending on the nature of the adjacent amino acids and the solvent polarity. nih.govrsc.org Polar solvents tend to favor the cis-isomer. rsc.org This equilibrium is a hallmark of N-methylated peptides and a key factor in their conformational diversity and biological activity. nih.gov
Table 3: Energetic and Conformational Aspects of N-Methylated Amide Bonds
| Feature | Standard Amide Bond | N-Methylated Amide Bond | Consequence of N-Methylation | Reference |
|---|---|---|---|---|
| Predominant Isomer | Trans (>99.9%) | Trans and Cis | Increased population of the cis isomer. | nih.govrsc.org |
| Energy Barrier (trans → cis) | ~16–20 kcal/mol | Lowered energy barrier | More rapid interconversion between isomers. | mdpi.comrsc.org |
| Steric Interactions | Minimal Cα(i-1) ↔ H-N(i) interaction | Significant Cα(i-1) ↔ CH₃-N(i) interaction | Destabilization of the trans conformer. | rsc.orgnih.gov |
By restricting backbone flexibility and promoting the cis-amide bond conformation, the incorporation of Boc-N-methyl-L-leucine can stabilize specific secondary structures, most notably β-turns. chemimpex.com A β-turn is a four-residue motif that reverses the direction of the polypeptide chain.
N-methylated amino acids are considered potent inducers of β-turns for several reasons:
Conformational Constraint : The steric bulk of the N-methyl group can lock the backbone dihedral angles (φ, ψ) into values that are characteristic of the i+1 or i+2 positions of a β-turn. researchgate.net
Cis-Amide Bond Promotion : The cis conformation of the Xaa-(NMe)Leu peptide bond is often compatible with, or even required for, certain types of turns (e.g., type VI β-turns). nih.gov
Elimination of Competing Hydrogen Bonds : By removing an amide proton, N-methylation prevents the formation of an intramolecular hydrogen bond at that position, which can sometimes favor alternative, non-turn structures. nih.gov
Studies have shown that strategic placement of N-methylated residues, including those with bulky side chains like leucine, can effectively induce and stabilize β-hairpin structures in peptides. wiley.comnih.govnih.gov This ability to enforce a specific, folded conformation is a key reason for using Boc-N-methyl-L-leucine in the design of peptidomimetics with defined secondary structures.
Applications in Medicinal Chemistry and Drug Development Research
Peptide-Based Drug Design and Development
Boc-N-methyl-L-leucine is a fundamental component in modern peptide synthesis, especially in solid-phase peptide synthesis (SPPS), which allows for the efficient and reliable production of complex peptides. chemimpex.com Its use enables medicinal chemists to systematically modify peptide candidates to optimize their therapeutic profiles.
Development of Novel Therapeutics
The use of Boc-N-methyl-L-leucine is integral to the creation of novel and complex biologically active peptides. chemimpex.com Its unique structure, combining the bulky isobutyl side chain of leucine (B10760876) with N-methylation, allows for the synthesis of peptidomimetics—molecules that mimic the structure of natural peptides but possess enhanced drug-like properties. nih.gov This facilitates the development of new drugs that can target specific cellular receptors with high efficacy and specificity. chemimpex.com The ability to build these sophisticated molecules is crucial in discovering treatments for a wide range of diseases, including cancer and neurological disorders. chemimpex.com
Modification of Peptide Structures for Enhanced Efficacy
The incorporation of an N-methylated amino acid like Boc-N-methyl-L-leucine is a key strategy for modifying peptide structures to improve their therapeutic efficacy. chemimpex.comchemicalbook.com This modification offers several distinct advantages:
Increased Proteolytic Stability: Peptides in their natural form are often rapidly broken down by enzymes (proteases) in the body. N-methylation of the peptide backbone hinders the ability of these enzymes to recognize and cleave the peptide bonds, thereby increasing the peptide's stability and extending its duration of action in the body. chemicalbook.com
Enhanced Membrane Permeability: The N-methyl group reduces the number of hydrogen bond donors on the peptide backbone, making the molecule more lipophilic (fat-soluble). nih.gov This enhanced lipophilicity can improve the peptide's ability to pass through cellular membranes to reach intracellular targets. chemicalbook.com
Specific Therapeutic Areas of Investigation
The application of Boc-N-methyl-L-leucine as a building block has led to significant research in several key therapeutic areas.
Oncology
In oncology, Boc-N-methyl-L-leucine and its derivatives are crucial for the synthesis of highly potent anti-cancer agents. A prominent example is its use in creating analogues of dolastatin 10, a natural marine product known for its powerful ability to inhibit the assembly of microtubules, which are essential for cell division. chemicalbook.comresearchgate.netresearchgate.net
Synthetic dolastatin 10 analogues, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are so potent that they are often used as cytotoxic "payloads" in Antibody-Drug Conjugates (ADCs). mdpi.comnih.gov ADCs are a form of targeted therapy where a highly potent drug is linked to an antibody that specifically seeks out and binds to cancer cells, delivering the toxin directly to the tumor while sparing healthy tissues. Research has demonstrated that peptides synthesized with N-methylated amino acids can inhibit tumor cell growth and have shown effectiveness against various cancer cell lines, including leukemia and human prostate cancer. chemicalbook.com Furthermore, this compound has been utilized in the synthesis of dimeric macrocyclic antagonists of Inhibitor of Apoptosis Proteins (IAPs), which represents another promising strategy for cancer treatment. nih.gov
Table 1: Application of Boc-N-methyl-L-leucine in Oncology Research
| Therapeutic Target / Drug Class | Role of Boc-N-methyl-L-leucine | Mechanism of Action |
|---|---|---|
| Dolastatin 10 Analogues (e.g., MMAE, MMAF) | Key building block in the synthesis of the peptide chain. mdpi.comnih.gov | The resulting peptide acts as a potent microtubule inhibitor, disrupting cell division and leading to cancer cell death. researchgate.netresearchgate.net |
| Antibody-Drug Conjugates (ADCs) | Used to synthesize the cytotoxic peptide payload. nih.govnih.gov | The peptide payload is delivered specifically to cancer cells by an antibody, where it exerts its cell-killing effect. nih.gov |
Neurology and Neuroscience Research (e.g., Neuropeptide Synthesis)
Boc-N-methyl-L-leucine is employed in the synthesis of modified neuropeptides for neuroscience research. chemimpex.com Neuropeptides are signaling molecules in the brain that are often targeted for treating neurological conditions, but their therapeutic use is limited by poor metabolic stability. google.com
N-methylation helps to create more stable and effective neuropeptide analogs. google.com For example, it has been used in the development of galanin analogs, which are investigated for their potential in treating pain. google.com The N-methylation protects the peptide from rapid degradation, enhancing its potential as a therapeutic agent. google.com Other research includes the synthesis of analogs of L-prolyl-L-leucyl-glycinamide (PLG), a neuropeptide that modulates dopamine (B1211576) receptors, and N-methylated cyclic tetrapeptides with potential neurological applications. nih.govacs.org
Metabolic Disorders (e.g., Alpha-Amylase Inhibitors)
A significant area of investigation for Boc-N-methyl-L-leucine is in the development of treatments for metabolic disorders like type 2 diabetes. nih.govresearchgate.net One major therapeutic strategy is the inhibition of the enzyme α-amylase. nih.govresearchgate.net This enzyme is responsible for the initial breakdown of complex carbohydrates (like starch) into simpler sugars in the digestive tract. nih.gov By inhibiting α-amylase, the rate of glucose absorption into the bloodstream can be slowed, helping to manage blood sugar levels after meals. nih.govresearchgate.net
Researchers have synthesized novel peptides using Boc-protected α-L-leucine to act as α-amylase inhibitors. nih.gov The presence of leucine in these peptides has been linked to a strong binding affinity for the α-amylase enzyme. nih.govresearchgate.net
Table 2: Research Findings on α-Amylase Inhibitory Peptides Synthesized from Boc-L-leucine Derivatives
| Peptide Synthesized | α-Amylase Inhibitory Activity (%) | Reference |
|---|---|---|
| N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ | 45.22% | nih.gov |
| N(Boc)-Gly-β-Leu–OCH₃ | 18.51% | nih.gov |
As shown in the table, a study successfully synthesized several short peptides where Boc-protected α-L-leucine was converted to a β-amino acid analogue. nih.gov The resulting peptide containing a serine residue, N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃, demonstrated the highest inhibitory activity against α-amylase, highlighting the potential of such modified peptides as therapeutic agents for managing diabetes. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Boc-N-methyl-L-leucine |
| L-leucine |
| Dolastatin 10 |
| Monomethyl auristatin E (MMAE) |
| Monomethyl auristatin F (MMAF) |
| Galanin |
| L-prolyl-L-leucyl-glycinamide (PLG) |
| N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ |
| N(Boc)-Gly-β-Leu–OCH₃ |
| N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ |
| Serine |
| Glycine |
| Tyrosine |
Studies on Biological Activity and Mechanisms
The strategic inclusion of Boc-N-methyl-L-leucine in peptide synthesis is a key method for modulating the biological activity of the final molecule. The N-methylation of the peptide backbone introduces significant changes that are pivotal in the development of therapeutic compounds. alfachemch.com
The modification of peptides with N-methylated amino acids, introduced using reagents like Boc-N-methyl-L-leucine, is a widely used strategy to enhance their drug-like properties. Research has consistently shown that this modification can lead to compounds with improved efficacy and specificity. chemimpex.comchemicalbook.com Peptides containing N-methylated amino acids often exhibit a range of improved characteristics crucial for therapeutic applications. alfachemch.com These effects are particularly important in the development of novel therapeutics in fields such as oncology and neurology, where precise molecular interactions are essential for activity. chemimpex.com
The introduction of the N-methyl group can lead to several beneficial changes in a peptide's profile, as detailed in the table below.
| Property | Description | Impact on Biological Activity |
| Increased Proteolytic Stability | The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases. alfachemch.comchemimpex.com | Enhances the half-life of the peptide in biological systems, allowing for a more sustained therapeutic effect. |
| Increased Membrane Permeability | N-methylation can disrupt backbone hydrogen bonding, making the peptide more lipophilic and capable of passively diffusing across cell membranes. alfachemch.com | Improves oral bioavailability and the ability to reach intracellular targets. |
| Altered Conformation | The methyl group restricts the rotational freedom around the N-Cα bond, locking the peptide into a more defined and stable conformation. alfachemch.com | Can lead to higher binding affinity and selectivity for specific biological targets like receptors or enzymes. chemimpex.com |
These modifications are fundamental in transforming native peptides, which often have poor pharmacokinetic profiles, into viable drug candidates. alfachemch.com
Boc-N-methyl-L-leucine is utilized by researchers in studies concerning protein folding and stability. chemimpex.com The incorporation of an N-methylated residue provides steric hindrance that can influence the peptide's conformation. chemimpex.com By restricting the available conformational space of the peptide backbone, researchers can better understand the forces and interactions that drive a protein to adopt its specific three-dimensional structure. This controlled disruption helps in elucidating the mechanisms of protein folding and what contributes to the stability of the final, functional protein. chemimpex.com
Understanding the intricate network of protein interactions is fundamental to cell biology and drug discovery. Peptides modified with Boc-N-methyl-L-leucine are employed as tools to probe these interactions. chemimpex.com By synthesizing peptides that mimic or block specific protein-protein interactions, researchers can dissect cellular signaling pathways and clarify protein function. The enhanced stability and defined conformation of N-methylated peptides make them reliable probes for these studies. alfachemch.com Furthermore, certain amino acid residues, including Boc-N-methyl-L-leucine, can serve as important and versatile binding sites for proteins, enhancing the study of these interactions. researchgate.net
The conformational constraints imposed by N-methylation are highly advantageous for creating probes with high binding specificity. When designing a peptide to interact with a specific receptor or enzyme, a rigid structure can lead to a more precise fit, minimizing off-target binding. Boc-leucine derivatives have been used to create libraries of compounds, such as 1,2,3-triazoles, which are then studied through molecular docking to analyze their binding modes with specific targets like E. coli topoisomerase II. researchgate.net This approach allows for the investigation of binding specificity and the rational design of more potent and selective inhibitors. The structural rigidity helps in defining the structure-activity relationship (SAR), clarifying how specific modifications affect binding affinity. smolecule.com
Boc-N-methyl-L-leucine and related protected amino acids are instrumental in the synthesis of novel compounds for anti-infective research.
Antibacterial Activity
Researchers have synthesized dipeptides and more complex molecules using Boc-protected amino acids to evaluate their antibacterial properties. orientjchem.org In one study, a series of N-Boc protected Leucine-linked 1,2,3-triazoles were synthesized and tested against various bacterial strains. researchgate.net Several of these compounds demonstrated significant antibacterial activity. researchgate.net For instance, compound 4h from this series was found to be more potent than the standard drug ciprofloxacin (B1669076) against Bacillus subtilis and showed comparable activity against Escherichia coli. researchgate.net
Table of Antibacterial Activity for Selected Boc-Leucine-Triazoles Minimum Inhibitory Concentration (MIC) in µmol/mL
| Compound | Bacillus subtilis | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| 4h | 0.0074 | 0.0074 | 0.0148 | 0.0074 |
| Ciprofloxacin (Reference) | 0.0196 | 0.0196 | - | - |
| Data sourced from a study on Boc-Leucine-1,2,3-triazoles. researchgate.net |
Antifungal Activity
The same library of N-Boc protected Leucine-linked 1,2,3-triazoles was also screened for antifungal potential. researchgate.net Compounds 4h and 4i exhibited antifungal activity against Aspergillus niger that was comparable to the reference drug fluconazole. researchgate.net
In other research, an N-methylated analog of a proline-rich cyclic tetrapeptide, synthesized using a Boc-L-prolyl-L-N-methylleucine-OH fragment, demonstrated improved antifungal activity compared to its non-methylated counterpart. nih.govresearchgate.net This synthetic peptide showed significant efficacy against the pathogenic fungus Candida albicans and improved activity against the dermatophytes Trichophyton mentagrophytes and Microsporum audouinii. nih.gov
Antifungal Activity of an N-methylated Tetrapeptide
| Fungal Strain | Activity of N-methylated Peptide |
| Candida albicans | Significant activity observed |
| Trichophyton mentagrophytes | Improved activity vs. non-methylated version |
| Microsporum audouinii | Improved activity vs. non-methylated version |
| Data sourced from a study on a proline-rich cyclic tetrapeptide. nih.gov |
Anthelmintic Activity
Boc-N-methyl-L-leucine is a key precursor in the synthesis of potent anthelmintic agents. The semi-synthetic drug Emodepside, which is a cyclic octadepsipeptide containing multiple N-methyl-L-leucine residues, is used to treat various nematode infections. Similarly, the natural product PF1022A, a cyclooctadepsipeptide with anthelmintic properties, was synthesized using L-N-Boc-leucine which was subsequently N-methylated. tandfonline.com The synthetic PF1022A showed 100% efficacy against Ascaridia galli in chickens. tandfonline.com
Furthermore, the N-methylated proline-rich tetracyclopeptide mentioned previously also exhibited enhanced anthelmintic potential against several earthworm species (Megascoplex konkanensis, Pontoscotex corethruses, and Eudrilus eugeniae) when compared to the non-N-methylated natural product. nih.govresearchgate.net
Computational and Theoretical Studies
Molecular Modeling and Simulations
Molecular modeling and simulations are used to explore the conformational landscape of Boc-N-methyl-L-leucine, defining its preferred three-dimensional structures and the energy barriers between them.
Research indicates that the bulky tert-butyloxycarbonyl (Boc) group and the leucine (B10760876) side chain introduce significant steric hindrance. chemimpex.com This steric pressure restricts free rotation around the N-Cα bond, leading to a preference for extended conformations that minimize intramolecular clashes. Computational methods like Density Functional Theory (DFT) have been employed to identify the lowest-energy conformers. upc.edu For related Boc-amino acid derivatives, these studies show that the carbamate (B1207046) group tends to adopt a planar geometry in the most stable conformation. Conformational energy calculations have also highlighted the role of bulky side chains in generating unfavorable non-bonded interactions, which can destabilize certain conformations. upc.edu
Table 1: Key Findings from Conformational Energy Computations
| Computational Focus | Key Finding | Implication for Boc-N-methyl-L-leucine |
|---|---|---|
| Boc Group and Side Chain | The bulky Boc and isobutyl groups introduce significant steric hindrance. chemimpex.com | Restricts free rotation around bonds, favoring extended conformations to minimize steric strain. |
| Urethane (B1682113) Amide Bond | cis and trans conformations of the urethane amide bond possess nearly equal energies. researchgate.net | The molecule can exist as a mixture of conformers, unlike typical peptide bonds which strongly favor the trans form. researchgate.net |
| Overall Conformation | DFT studies reveal that the lowest-energy conformation features a planar carbamate group. | The planarity of the urethane moiety is a defining structural feature of the molecule's most stable state. |
The urethane amide bond (O-C(=O)-N) in Boc-protected amino acids exhibits conformational behavior that is distinct from the conventional peptide bond (Cα-C(=O)-N-Cα). Due to the delocalization of the nitrogen lone pair, amide bonds are planar and can exist in either a cis or trans conformation. nih.gov While standard peptide bonds have a strong energetic preference for the trans form to minimize steric hindrance, this is not the case for the urethane linkage in Boc derivatives. researchgate.netnih.gov
Conformational energy computations show that for Boc-amino acids, the trans and cis conformations of the urethane amide bond have nearly equivalent energies. researchgate.net This calculated result aligns with experimental observations from NMR studies in solution and X-ray crystallography, which confirm the presence of both conformers. researchgate.net Furthermore, the presence of a tertiary nitrogen, as in Boc-N-methyl-L-leucine, is known to further favor the cis urethane conformation. researchgate.net This conformational flexibility is a critical feature, as it directly influences the three-dimensional structure of peptides into which this building block is incorporated.
Conformational Energy Computations
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the electronic structure of Boc-N-methyl-L-leucine, enabling the prediction of its reactivity and its interactions in catalytic processes.
Quantum chemical calculations have become a powerful predictive tool in modern organic synthesis. rsc.orgrsc.orgresearchgate.net By estimating the energies of transition states and reaction intermediates, these methods can map out entire reaction pathways. rsc.orgnih.gov This allows chemists to predict the feasibility of a proposed reaction, anticipate potential side products, and optimize reaction conditions before conducting experiments. rsc.orgresearchgate.net
In the context of methodologies using N-Boc protected amino acids, quantum calculations can guide the selection of substrates and reagents. rsc.org For instance, computational modeling of reactions involving N-Boc imines has successfully predicted reaction outcomes, leading to the development of shorter and more efficient synthetic routes. rsc.org Advanced techniques, such as the automated reaction path exploration method, systematically create a network of possible reactions, providing a comprehensive view of the chemical possibilities. researchgate.net
Computational chemistry is pivotal in the rational design of new and more efficient catalysts. simonsfoundation.org By modeling the interaction between a substrate like Boc-N-methyl-L-leucine and a potential catalyst, researchers can predict the catalyst's effectiveness and selectivity. rsc.orgrsc.org Quantum chemical calculations can elucidate the noncovalent interactions, such as hydrogen bonding or ionic interactions, that govern the catalytic cycle and determine its stereochemical outcome. nih.gov
This computational approach has driven the development of organocatalysts and transition metal complexes. rsc.orgnih.gov For example, computational studies have led to the design of catalysts with simplified structures that retain high activity and selectivity, as demonstrated in enantioselective Mannich reactions. rsc.org By understanding the transition state geometries, chemists can fine-tune the catalyst structure to favor the formation of a desired product, a strategy that is broadly applicable in modern asymmetric synthesis. rsc.orgnih.gov
Table 2: Computational Approaches in Catalyst Design
| Computational Method | Application in Catalysis | Example |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Calculates transition state energies and reaction barriers to predict catalyst activity and selectivity. rsc.orgrsc.org | Designing proline-based organocatalysts to favor a specific stereochemical outcome in Mannich reactions. rsc.org |
| Molecular Dynamics (MD) | Simulates the dynamic interactions between catalyst, substrate, and solvent to understand conformational effects. simonsfoundation.orgnih.gov | Investigating enzyme flexibility to improve enantioselectivity in biocatalysis. nih.gov |
| Hybrid Methods (QM/MM) | Combines high-level quantum calculations for the reactive center with classical mechanics for the larger environment. | Modeling enzyme-catalyzed reactions where the active site requires quantum treatment. |
Reaction Prediction in Synthetic Methodologies
Computational Analysis of Steric and Electronic Effects
The unique chemical behavior of Boc-N-methyl-L-leucine is a direct consequence of its steric and electronic properties, which can be thoroughly analyzed using computational methods. The tert-butyl group of the Boc moiety and the isobutyl side chain of leucine create significant steric bulk. chemimpex.com This steric hindrance is a defining characteristic, influencing how the molecule packs in crystals and, more importantly, the conformation it imposes on a peptide chain. chemimpex.com
Computational analyses, such as those using Density Functional Theory (DFT), quantify these steric effects by calculating intramolecular distances and rotational energy barriers. These studies confirm that the Boc group restricts rotation around the N-Cα bond, stabilizing extended conformations.
Electronically, the N-methylation and the urethane functionality modify the properties of the amino acid. The N-methyl group makes the nitrogen a tertiary amine, which alters its hydrogen bonding capability and basicity. Computational models can map the electrostatic potential surface of the molecule, revealing the distribution of partial charges and identifying regions that are electron-rich (like the carbonyl oxygens) or electron-poor. This information is crucial for predicting how the molecule will interact with catalysts, solvents, and other reagents during chemical reactions. nih.gov
Analytical Techniques and Quality Control in Research
Chromatographic Methods
Chromatography is an indispensable tool for the separation, identification, and purification of Boc-N-methyl-L-leucine and related peptide intermediates. The choice of chromatographic method depends on the specific analytical goal, such as purity assessment, purification, or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Boc-N-methyl-L-leucine. It is widely used to assess the purity of the compound and to monitor the progress of reactions in which it is involved. For instance, the purity of commercially available Boc-protected amino acids, including the D-enantiomer of Boc-N-methyl-leucine, is often reported as ≥99% as determined by HPLC. google.com Similarly, related compounds like Boc-L-leucine hydrate (B1144303) and its methyl ester are also characterized by HPLC to ensure high purity levels. chemimpex.commdpi.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis and purification of Boc-N-methyl-L-leucine and peptides derived from it. This technique separates molecules based on their hydrophobicity. In a typical setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often containing an acid modifier such as trifluoroacetic acid (TFA).
In the synthesis of peptides incorporating Boc-N-methyl-L-leucine, RP-HPLC is crucial for purifying the crude peptide products to homogeneity. rsc.orgmdpi.com The purity of the final product is determined by integrating the peak areas detected by a UV detector, commonly at wavelengths of 214 nm or 220 nm. rsc.orgpnas.org For example, the purification of a synthetic protein containing an N-methylated amino acid involved using a C4 RP-HPLC column with a linear gradient of acetonitrile in water with 0.1% TFA. pnas.org
The following table summarizes typical RP-HPLC conditions used for the analysis and purification of peptides and derivatives involving Boc-protected amino acids.
| Parameter | Typical Conditions | Application | Source(s) |
| Column | C18 (e.g., Vydac, Phenomenex Gemini), C4 (e.g., Vydac) | Analysis and Purification | rsc.orgpnas.orgorgsyn.org |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Gradient Elution | rsc.orgpnas.org |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) | Gradient Elution | rsc.orgpnas.org |
| Gradient | Linear gradient of increasing Mobile Phase B | Elution of Peptides | google.comrsc.orgpnas.org |
| Flow Rate | 1 mL/min (analytical), 5-80 mL/min (preparative) | Separation | google.comrsc.org |
| Detection | UV at 210 nm, 220 nm, or 214 nm | Quantification and Purity | rsc.orgpnas.orgorgsyn.org |
Ensuring the enantiomeric purity of Boc-N-methyl-L-leucine is critical, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Chiral HPLC is the primary method for separating enantiomers. This can be achieved through two main strategies: indirect separation after derivatization with a chiral reagent to form diastereomers, or direct separation using a chiral stationary phase (CSP).
One study demonstrated that while N-benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups on amino acid esters led to good enantiomeric separations on a cellulose-based CSP, the t-butoxycarbonyl (Boc) group tended to impair the separation. tandfonline.com However, effective separations of Boc-protected amino acids are achievable. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for the chiral analysis of N-blocked amino acids, including those with a Boc group. sigmaaldrich.com For these CSPs, reversed-phase mode is typically the viable choice for Boc-amino acids. sigmaaldrich.com In some cases, the L-enantiomers of Boc-protected amino acids have been observed to elute before the D-enantiomers on specific CSPs. pnas.org
Another approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), to form diastereomers that can be separated on a standard RP-HPLC column. nih.gov This method has been successfully applied to determine the chirality of N-methyl-leucine (the deprotected form of the title compound). nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution. In the context of chiral analysis, UHPLC has been used with teicoplanin-based zwitterionic CSPs to achieve high-resolution separations of various protected amino acid enantiomers, demonstrating its potential for the rapid and efficient quality control of compounds like Boc-N-methyl-L-leucine. mdpi.com
Gas Chromatography (GC) is another technique that can be used for the analysis of amino acids, though it is generally less common than HPLC for this purpose. A major prerequisite for GC analysis is the volatility of the analyte. Since amino acids, including Boc-N-methyl-L-leucine, are non-volatile, they must first be converted into volatile derivatives. researchgate.netuni-muenchen.de
This derivatization can be a multi-step process and is a potential source of analytical error, including racemization. researchgate.net However, GC offers high efficiency and sensitivity, and when coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities. uni-muenchen.de Chiral stationary phases are available for GC that can separate derivatized amino acid enantiomers. uni-muenchen.de For example, N(O,S)-ethoxycarbonyl heptafluorobutyl ester derivatives of amino acids have been successfully separated and quantified by GC on a chiral column. researchgate.net In other research, GC/MS analysis has been used to monitor the progress of reactions involving N-Boc protected amino acid derivatives, such as during deprotection studies. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC for Enantioseparation
Spectroscopic Methods for Analysis and Validation
Spectroscopic methods are essential for elucidating the molecular structure of Boc-N-methyl-L-leucine and confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in combination to provide a comprehensive characterization.
In the synthesis of a proline-rich cyclic tetrapeptide containing L-N-methylleucine, the structure of the final product was confirmed using a combination of Fourier-transform infrared spectroscopy (FTIR), 1H NMR, 13C NMR, and mass spectrometry. semanticscholar.org Similarly, the characterization of Boc-Nle-OH (a related compound) involves NMR for structural integrity and MS for molecular weight verification.
Detailed research on dipeptide derivatives provides insight into the expected spectral features. For instance, in the IR spectrum of a dipeptide containing an N-Boc group, the carbonyl stretching vibrations for the urethane (B1682113) and the peptide bond appear in the region of 1676-1697 cm⁻¹ in chloroform (B151607) and acetonitrile, respectively. acs.org The ester carbonyl appears at a higher frequency, around 1743-1749 cm⁻¹. acs.org
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For peptides containing Boc-N-methyl-L-leucine, specific signals corresponding to the tert-butyl protons of the Boc group (a sharp singlet), the N-methyl group protons (a singlet), and the protons of the leucine (B10760876) side chain would be expected in the ¹H NMR spectrum. semanticscholar.org Two-dimensional NMR techniques like COSY and HSQC can be employed to resolve overlapping signals and confirm structural assignments. Mass spectrometry is used to confirm the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing the exact mass, which helps to confirm the elemental composition. mdpi.comnsf.gov
Other Analytical Techniques
Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions and assessing the purity of isolated products, including Boc-N-methyl-L-leucine and other protected amino acids. cam.ac.ukmdpi.comsigmaaldrich.comrsc.org Its application is crucial during synthesis to determine the point of completion for reactions such as Boc-protection, peptide coupling, or deprotection. mdpi.comrsc.org
In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of solvents like n-hexane and ethyl acetate (B1210297) or n-butanol, acetic acid, and water. mdpi.comrsc.orgtandfonline.com The separation of components on the plate is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.
After development, the spots are visualized. While some compounds are visible under UV light (typically at 254 nm), many amino acid derivatives require staining with a developing agent for visualization. mdpi.com Common stains include ninhydrin, which reacts with primary and some secondary amines to produce a colored spot (often purple), or a permanganate (B83412) solution. mdpi.commdpi.com
The purity of a sample can be inferred from the TLC plate; a pure compound should ideally appear as a single spot. sigmaaldrich.comsigmaaldrich.com For instance, the purity of Boc-L-leucine hydrate and Boc-N-Me-Leu-OH has been specified as ≥98% and ≥99.0% (sum of enantiomers) by TLC, respectively. sigmaaldrich.comsigmaaldrich.com By comparing the retention factor (Rƒ) value of the product spot with that of the starting material(s), a chemist can effectively track the conversion of reactants to products. mdpi.com
Table 1: Example TLC Monitoring in Peptide Synthesis
| Compound | Role | Typical Rƒ Value (Illustrative) | Visualization Method |
|---|---|---|---|
| Boc-N-methyl-L-leucine | Starting Material | 0.6 | UV, Permanganate Stain |
| Amino Acid Ester | Starting Material | 0.4 | Ninhydrin Stain |
| Dipeptide Product | Product | 0.5 | UV, Permanganate Stain |
Note: Rƒ values are highly dependent on the specific TLC plate and solvent system used and are provided for illustrative purposes only.
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. It serves as a crucial check for the purity of a synthesized compound like Boc-N-methyl-L-leucine, comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) against the theoretically calculated values based on its molecular formula.
The molecular formula for Boc-N-methyl-L-leucine is C₁₂H₂₃NO₄. chemimpex.comachemblock.com Based on this formula and the atomic weights of the elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 245.32 g/mol . sigmaaldrich.comnih.gov
Table 2: Theoretical Elemental Composition of Boc-N-methyl-L-leucine (C₁₂H₂₃NO₄)
| Element | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 12 | 144.132 | 58.76% |
| Hydrogen (H) | 1.008 | 23 | 23.184 | 9.45% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.71% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 26.09% |
| Total | | | 245.319 | 100.00% |
Experimental results from elemental analysis of a purified sample should align closely with these theoretical values to confirm its identity and purity. For example, in the synthesis of related polymer-supported catalysts from Boc-amino acids, nitrogen elemental analysis was used to determine the functionalization degree (loading) of the resin. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Method Validation and Quality Assurance
Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. nih.govcore.ac.uk For a compound like Boc-N-methyl-L-leucine, which is used as a building block in pharmaceutical research, ensuring the quality and purity through validated analytical methods is critical. clearsynth.com Method validation is a key component of quality assurance and is mandated by regulatory bodies. core.ac.ukclearsynth.com The core parameters evaluated during method validation typically include specificity, accuracy, linearity, precision, and the detection and quantification limits. nih.govresearchgate.net
These parameters are essential for ensuring that an analytical method is reliable and fit for its purpose.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For an HPLC method, this is often demonstrated by showing that the peak for Boc-N-methyl-L-leucine is well-resolved from other peaks in a chromatogram of a mixture or a blank sample. japsonline.com
Linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations. The results are plotted as signal versus concentration, and a linear regression is performed. A high correlation coefficient (R²), typically >0.99, indicates good linearity. japsonline.comresearchgate.net
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For amino acid analysis, RSD values of less than 5% are often considered acceptable. researchgate.net
Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed using a recovery study, where a known amount of pure analyte is added to a sample matrix (spiking), and the mixture is analyzed. The percentage of the analyte that is detected by the method is the percent recovery. Recoveries are often expected to be within a range of 90-110%. nih.gov
Table 3: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Metric | Common Acceptance Criterion |
|---|---|---|
| Linearity | Correlation Coefficient (R²) | ≥ 0.99 japsonline.comresearchgate.net |
| Precision | Relative Standard Deviation (RSD) | ≤ 5-15% (depending on concentration) researchgate.nettum.de |
| Accuracy | Percent Recovery (%) | 90% - 110% nih.gov |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics that define the lower limits of an analytical method's performance. core.ac.uk
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal significantly different from the background or blank signal. core.ac.uksepscience.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. core.ac.uksepscience.com
According to International Council for Harmonisation (ICH) guidelines, the LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. sepscience.com The formulas are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements). sepscience.com
S = the slope of the calibration curve. sepscience.com
These limits must be experimentally verified by analyzing a suitable number of samples at or near the calculated concentrations to demonstrate that the limits are appropriate. sepscience.com For the analysis of amino acid derivatives by various methods, reported LODs and LOQs can vary significantly based on the technique and analyte.
Table 4: Example LOD and LOQ Values for Amino Acid Analysis Methods
| Analytical Method | Analyte Type | LOD Range | LOQ Range | Reference |
|---|---|---|---|---|
| LC-MS/MS | Various Amino Acids | 0.04 - 0.83 mg/L | 0.12 - 2.52 mg/L | researchgate.net |
| LC-MS/MS | Mycotoxins (amino acid derivatives) | 1.9 – 4.4 µg/kg | 5.8 – 13.1 µg/kg | tum.de |
| GC | α-amino acids | 0.18 pmol - 6 nmol | - | researchgate.net |
Note: These values are for various amino acids and derivatives and serve as examples of the ranges achievable with different technologies.
Future Research Directions and Perspectives
Development of Advanced Synthetic Routes
The synthesis of N-methylated amino acids, including Boc-N-methyl-L-leucine, presents unique challenges, such as achieving specific and complete methylation without unwanted side reactions or loss of the molecule's specific 3D structure. acs.orgresearchgate.net Current research is focused on creating more efficient and environmentally friendly methods for its production. nih.gov A significant area of interest is the development of solid-phase synthesis techniques where the methyl group is added to the amino acid while it is attached to a solid support, which can improve efficiency and specificity. researchgate.net Alternative strategies, such as using specific enzymes or novel methylating agents like diazomethane (B1218177) with a p-nitrobenzenesulfonyl (nosyl) protecting group, are also being explored to streamline the synthesis process. researchgate.net Another approach involves the use of different protecting groups for the amino acid's carboxyl function, such as the benzhydryl group, which allows for methylation without the need for extensive purification steps. researchgate.net
Exploration of Novel Peptide Architectures
The inclusion of Boc-N-methyl-L-leucine can dramatically alter the structure and function of peptides. researchgate.netscielo.org.mx Researchers are actively investigating how incorporating this modified amino acid affects the shape and stability of peptides, particularly in the creation of cyclic peptides and other complex structures. researchgate.netnih.gov N-methylation can help to create stable, folded structures known as "foldamers" and can make the peptide backbone more rigid. researchgate.netnih.gov This is particularly important in the design of macrocyclic peptides, where N-methylation can improve membrane permeability. nih.gov The strategic placement of N-methylated residues can lead to peptides with enhanced biological activity and selectivity for their targets. nih.gov
Integration with Emerging Biotechnologies
The unique properties of Boc-N-methyl-L-leucine make it a valuable tool in various biotechnological applications. chemimpex.com In synthetic biology, there is growing interest in developing microbial systems for the production of N-methylated amino acids, which could provide a more sustainable alternative to chemical synthesis. nih.gov Researchers are exploring methods like the partial transfer of methylamine (B109427) catabolism, S-adenosyl-L-methionine dependent alkylation, and reductive methylamination of 2-oxoacids for the fermentative bioproduction of these compounds. nih.gov Furthermore, recent advancements have shown that it is possible to incorporate N-methylated amino acids directly into proteins and peptides using modified bacterial ribosomes, opening up new avenues for creating novel biomolecules. nih.gov
Deeper Understanding of Structure-Activity Relationships
Understanding how the N-methylation of leucine (B10760876) affects a peptide's interaction with its biological target is a key area of ongoing research. scielo.org.mxnih.gov Computational modeling and simulation techniques are being used to predict how the addition of a methyl group to the peptide backbone alters its conformation and binding affinity. nih.govtandfonline.com These computational studies, combined with experimental data, are crucial for designing peptides with improved therapeutic properties. nih.gov For example, computational models can help predict the permeability of N-methylated cyclic peptides and guide the synthesis of more effective drug candidates. nih.gov By systematically studying these structure-activity relationships, scientists can better understand how to use N-methylation to fine-tune the biological activity of peptides. nih.gov
Expanding Therapeutic Applications
The enhanced stability and membrane permeability conferred by N-methylation make Boc-N-methyl-L-leucine a valuable component in the development of new drugs. researchgate.netchemimpex.com Peptides containing N-methylated amino acids are being investigated for a wide range of therapeutic areas, including oncology and neurology. chemimpex.com For instance, some studies have shown that peptides containing Boc-N-methyl-L-leucine can inhibit the growth of tumor cells. chemicalbook.combiosynth.com The ability of N-methylation to improve a peptide's drug-like properties, such as oral bioavailability, is a major focus of current drug discovery efforts. researchgate.netnih.gov Researchers are exploring the use of N-methylated peptides to target challenging biological targets, such as protein-protein interactions. nih.gov
Q & A
Q. How can systematic reviews address gaps in the mechanistic understanding of Boc-N-methyl-L-leucine’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
